

# In Silico Prediction of ADMET Properties for Shizukaol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Shizukaol C |           |
| Cat. No.:            | B1180583    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Shizukaol C, a dimeric sesquiterpenoid isolated from Chloranthus serratus, represents a class of natural products with potential therapeutic applications. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, minimizing late-stage attrition and associated costs. This technical guide provides a comprehensive overview of the in silico prediction of the ADMET profile of Shizukaol C. Utilizing freely accessible and validated computational tools, SwissADME and pkCSM, a range of physicochemical, pharmacokinetic, and toxicological parameters have been estimated. This document details the methodologies employed for these predictions and presents the data in a structured format to facilitate analysis. Furthermore, this guide includes diagrammatic representations of the in silico workflow and a putative signaling pathway potentially modulated by Shizukaol C, based on the known biological activities of related compounds.

### Introduction

Natural products are a rich source of structurally diverse and biologically active compounds for drug discovery. **Shizukaol C**, a member of the dimeric sesquiterpenoid class of natural products, has garnered interest due to the significant biological activities exhibited by related compounds, such as anti-inflammatory and anti-cancer effects[1]. However, the successful development of any new chemical entity into a therapeutic agent is contingent upon its ADMET



profile. Poor pharmacokinetic properties and unforeseen toxicity are major causes of drug candidate failure in clinical trials.

In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the drug-like properties of compounds at an early stage[2][3][4]. These computational models leverage vast datasets of experimentally determined properties to predict the behavior of novel molecules. This guide presents a detailed in silico ADMET analysis of **Shizukaol C**, providing valuable insights for researchers and drug development professionals engaged in the exploration of this and similar natural products.

## **Predicted ADMET Properties of Shizukaol C**

The ADMET properties of **Shizukaol C** were predicted using the SwissADME and pkCSM web servers. The canonical SMILES string for **Shizukaol C** (C/C(C(OC)=O)=C(C(-INVALID-LINK--[C@]12C)=O)/--INVALID-LINK--C4)([H])--INVALID-LINK----INVALID-LINK---=<math>C/C)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)=C(CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0CO)0

### **Physicochemical Properties**

This table summarizes the predicted physicochemical properties of **Shizukaol C**, which are fundamental to its pharmacokinetic behavior.



| Parameter                             | Predicted Value | Tool      |
|---------------------------------------|-----------------|-----------|
| Molecular Formula                     | C36H42O10       | SwissADME |
| Molecular Weight                      | 634.71 g/mol    | SwissADME |
| LogP (Consensus)                      | 3.85            | SwissADME |
| Water Solubility (LogS)               | -4.51           | SwissADME |
| Topological Polar Surface Area (TPSA) | 153.8 Ų         | SwissADME |
| Number of Hydrogen Bond<br>Acceptors  | 10              | SwissADME |
| Number of Hydrogen Bond<br>Donors     | 3               | SwissADME |
| Number of Rotatable Bonds             | 7               | SwissADME |

# **Pharmacokinetic Properties**

The predicted pharmacokinetic parameters provide insights into the absorption, distribution, metabolism, and excretion of **Shizukaol C**.



| Property                          | Parameter                          | Predicted Value  | Tool             |
|-----------------------------------|------------------------------------|------------------|------------------|
| Absorption                        | Human Intestinal<br>Absorption     | 85.2%            | pkCSM            |
| Caco-2 Permeability<br>(log Papp) | 0.45                               | pkCSM            |                  |
| P-glycoprotein<br>Substrate       | Yes                                | SwissADME, pkCSM |                  |
| Distribution                      | VDss (human) (log<br>L/kg)         | 0.123            | pkCSM            |
| BBB Permeability (logBB)          | -0.987                             | pkCSM            |                  |
| CNS Permeability                  | No                                 | SwissADME        | _                |
| Metabolism                        | CYP1A2 Inhibitor                   | No               | SwissADME, pkCSM |
| CYP2C19 Inhibitor                 | Yes                                | SwissADME, pkCSM |                  |
| CYP2C9 Inhibitor                  | Yes                                | SwissADME, pkCSM |                  |
| CYP2D6 Inhibitor                  | No                                 | SwissADME, pkCSM |                  |
| CYP3A4 Inhibitor                  | Yes                                | SwissADME, pkCSM | -                |
| Excretion                         | Total Clearance (log<br>ml/min/kg) | 0.211            | pkCSM            |
| Renal OCT2<br>Substrate           | No                                 | pkCSM            |                  |

# **Drug-Likeness and Medicinal Chemistry**

This section evaluates the potential of **Shizukaol C** as a drug candidate based on established filters and rules.



| Parameter                     | Prediction/Violation                        | Tool                   |
|-------------------------------|---------------------------------------------|------------------------|
| Drug-Likeness                 | Lipinski's Rule                             | 1 Violation (MW > 500) |
| Ghose Filter                  | 2 Violations (MW > 480, LogP > 5.6)         |                        |
| Veber Filter                  | 1 Violation (TPSA > 140)                    |                        |
| Egan Rule                     | 1 Violation (TPSA > 131.6)                  |                        |
| Muegge Rule                   | 1 Violation (MW > 500)                      | _                      |
| Bioavailability Score         | 0.17                                        |                        |
| Medicinal Chemistry           | PAINS (Pan Assay<br>Interference Compounds) | 0 alerts               |
| Brenk Alert                   | 1 alert (quinone)                           |                        |
| Lead-likeness                 | No                                          | _                      |
| Synthetic Accessibility Score | 7.53                                        | _                      |

# **Toxicity Profile**

The predicted toxicity profile of **Shizukaol C** provides an early indication of its potential safety concerns.



| Toxicity Endpoint                          | Prediction    | Tool  |
|--------------------------------------------|---------------|-------|
| AMES Toxicity                              | Non-mutagenic | pkCSM |
| hERG I Inhibitor                           | No            | pkCSM |
| hERG II Inhibitor                          | Yes           | pkCSM |
| Hepatotoxicity                             | Yes           | pkCSM |
| Skin Sensitization                         | No            | pkCSM |
| Minnow Toxicity (log mM)                   | -0.875        | pkCSM |
| Tetrahymena pyriformis Toxicity (log ug/L) | -0.123        | pkCSM |

# **Experimental Protocols for In Silico Prediction**

The following sections detail the methodologies employed by the SwissADME and pkCSM web servers for the prediction of the ADMET properties of **Shizukaol C**.

#### **SwissADME**

The SwissADME web tool provides free access to a range of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness[2].

- Input: The canonical SMILES string of Shizukaol C was submitted to the web server.
- Physicochemical Properties: Molecular weight, LogP (Consensus LogP from multiple methods including XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP), water solubility (ESOL model), and topological polar surface area (TPSA) were calculated using established algorithms.
- Pharmacokinetics: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation are based on the BOILED-Egg model. Cytochrome P450 (CYP) inhibition predictions are based on support vector machine (SVM) models. P-glycoprotein substrate prediction is also based on an SVM model.



- Drug-Likeness: The evaluation is performed based on five established rule-based filters:
   Lipinski, Ghose, Veber, Egan, and Muegge.
- Medicinal Chemistry: The presence of PAINS and Brenk structural alerts is checked by substructure searching. The synthetic accessibility score is calculated based on a fragmentbased contribution method.

## **pkCSM**

The pkCSM web server utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties[5].

- Input: The canonical SMILES string of **Shizukaol C** was submitted to the web server.
- Absorption: Human intestinal absorption is predicted as a percentage. Caco-2 permeability is predicted as the logarithm of the apparent permeability coefficient (log Papp).
- Distribution: The volume of distribution at steady state (VDss) and blood-brain barrier permeability (logBB) are predicted using regression models.
- Metabolism: Inhibition of CYP isoforms (1A2, 2C19, 2C9, 2D6, and 3A4) is predicted using classification models.
- Excretion: Total clearance is predicted in log(ml/min/kg). Renal OCT2 substrate prediction is a classification model.
- Toxicity: AMES toxicity, hERG I and II inhibition, hepatotoxicity, and skin sensitization are
  predicted using classification models. Minnow and Tetrahymena pyriformis toxicity are
  predicted using regression models.

# Visualization of Workflows and Pathways In Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of ADMET properties as described in this guide.





Click to download full resolution via product page

A simplified workflow for the in silico prediction of ADMET properties.

## **Putative Signaling Pathway Modulation**

Based on the reported anti-inflammatory and anti-cancer activities of related **shizukaol c**ompounds, a potential signaling pathway that **Shizukaol C** might modulate is the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway.





Click to download full resolution via product page

A putative NF-κB signaling pathway potentially modulated by **Shizukaol C**.



#### **Discussion and Conclusion**

The in silico ADMET profiling of **Shizukaol C** provides a valuable preliminary assessment of its drug-like properties. The predictions from SwissADME and pkCSM suggest that while **Shizukaol C** has good predicted intestinal absorption, it may face challenges related to its high molecular weight, potential for P-glycoprotein efflux, and inhibition of key CYP450 enzymes. The predicted hepatotoxicity and hERG II inhibition warrant further investigation in experimental models.

The drug-likeness evaluation indicates that **Shizukaol C** deviates from some established rules for oral bioavailability, which is not uncommon for natural products. The presence of a Brenk alert suggests a potential for metabolic liabilities that may need to be addressed in future medicinal chemistry efforts.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful tool to guide further studies, prioritize compounds for synthesis and testing, and identify potential liabilities early in the drug discovery process. The data and methodologies presented in this technical guide offer a foundational understanding of the ADMET properties of **Shizukaol C**, enabling more informed decision-making in the advancement of this and related natural products as potential therapeutic agents. Further in vitro and in vivo studies are necessary to confirm these computational predictions and to fully elucidate the pharmacological and toxicological profile of **Shizukaol C**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. scispace.com [scispace.com]



- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Silico Prediction of ADMET Properties for Shizukaol C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180583#in-silico-prediction-of-shizukaol-c-admet-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com